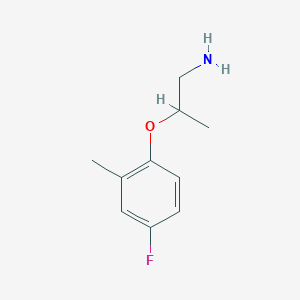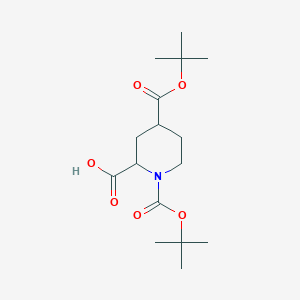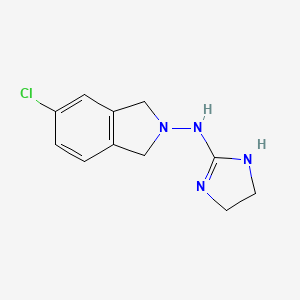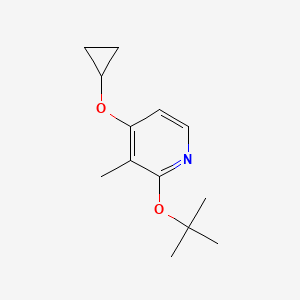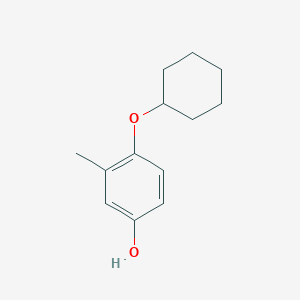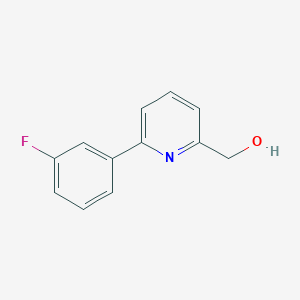
6-(3-Fluorophenyl)pyridine-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)pyridine-2-methanol is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring through a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)pyridine-2-methanol typically involves the reaction of 3-fluorobenzaldehyde with 2-pyridinemethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Fluorophenyl)pyridine-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-(3-Fluorophenyl)pyridine-2-carboxaldehyde, while reduction can produce 6-(3-Fluorophenyl)pyridine-2-amine .
Applications De Recherche Scientifique
6-(3-Fluorophenyl)pyridine-2-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-(3-Fluorophenyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-Chlorophenyl)pyridine-2-methanol: Similar structure but with a chlorine atom instead of fluorine.
6-(3-Bromophenyl)pyridine-2-methanol: Contains a bromine atom in place of fluorine.
6-(3-Methylphenyl)pyridine-2-methanol: Features a methyl group instead of a halogen atom
Uniqueness
The presence of the fluorine atom in 6-(3-Fluorophenyl)pyridine-2-methanol imparts unique chemical properties, such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H10FNO |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
[6-(3-fluorophenyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-7,15H,8H2 |
Clé InChI |
YFDACOYVMKCRSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC=CC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


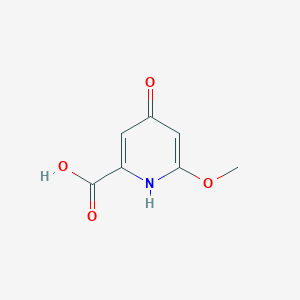



![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)

